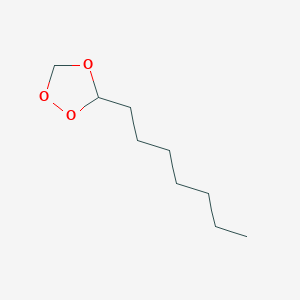

1,2,4-Trioxolane, 3-heptyl-

Description

Contextual Significance of Cyclic Peroxides in Contemporary Organic Chemistry

Cyclic peroxides are organic compounds characterized by a ring structure containing a peroxide (-O-O-) functional group. wikipedia.org This class of molecules has garnered considerable attention in modern organic chemistry due to their diverse reactivity and significant biological activities. wikipedia.orgnih.gov The inherent weakness of the peroxide bond makes them valuable as initiators for polymerization reactions and as key intermediates in various synthetic transformations. wikipedia.org

In the realm of medicinal chemistry, cyclic peroxides are at the forefront of drug discovery, with research demonstrating their potential as antimalarial, anthelmintic, and antitumor agents. nih.govacs.orgbeilstein-journals.orgmdpi.com The famed antimalarial drug artemisinin (B1665778), a sesquiterpene endoperoxide, and its synthetic derivatives are prime examples of the therapeutic importance of this structural motif. acs.orgnih.gov The reactivity of the peroxide bond, particularly its interaction with iron, is believed to be a crucial element in the mechanism of action for many of these biologically active compounds. acs.orgdocumentsdelivered.comnih.gov

Historical Development and Key Milestones in 1,2,4-Trioxolane (B1211807) Research

The history of 1,2,4-trioxolanes, also known as ozonides, is intrinsically linked to the development of ozonolysis, a powerful method for cleaving carbon-carbon double bonds. google.commasterorganicchemistry.comlibretexts.org Christian Friedrich Schönbein is credited with the invention of ozonolysis around 1840 as a tool for structural elucidation of organic molecules. google.com For a significant period, from 1903 to 1948, Carl Harries dedicated his research to understanding the physical and chemical properties of ozonides. google.com

A pivotal moment in 1,2,4-trioxolane research came in 1953 when Rudolf Criegee definitively established the mechanism of ozonolysis and the precise structure of ozonides. google.comlibretexts.org This breakthrough clarified previous ambiguities where the term "ozonide" was often used to describe complex mixtures resulting from the ozonation of natural substances. google.com The first naturally occurring stable ozonides were isolated in 1976 from Adiantum monochlamys and Oleandra wallichii, which spurred further investigation into this class of compounds for their potential therapeutic applications. nih.govresearchgate.net The first report of unusually stable synthetic antimalarial 1,2,4-trioxolanes emerged in 1992, marking a significant entry of these compounds into the field of medicinal chemistry. nih.govresearchgate.net

Structural Classification and Advanced Nomenclature of 1,2,4-Trioxolanes, with Specific Reference to the 3-Heptyl Substitution Pattern

1,2,4-trioxolanes are five-membered heterocyclic compounds containing three oxygen atoms at positions 1, 2, and 4 of the ring. nih.gov The parent compound, 1,2,4-trioxolane, has the chemical formula C₂H₄O₃. nih.gov The nomenclature of substituted 1,2,4-trioxolanes follows the standard IUPAC system, where the substituents and their positions on the ring are indicated.

The compound of focus, 3-heptyl-1,2,4-trioxolane , features a heptyl group (a seven-carbon alkyl chain) attached to the carbon atom at the 3-position of the 1,2,4-trioxolane ring. Its structure is derived from the ozonolysis of an alkene, specifically 1-nonene (B85954). nih.gov The reaction involves the cleavage of the double bond in 1-nonene by ozone to form an unstable primary ozonide (molozonide), which then rearranges to the more stable secondary ozonide, the 1,2,4-trioxolane structure. masterorganicchemistry.comlibretexts.orgyoutube.com

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₈ |

| Molecular Weight | 126.24 g/mol |

| Appearance | Colorless liquid |

| Odor | Gasoline-like |

Data sourced from PubChem CID 31285 nih.gov

Academic Research Landscape and Future Trajectories for 3-Heptyl-1,2,4-Trioxolane

The academic research surrounding 1,2,4-trioxolanes is vibrant, with a significant focus on their application as antimalarial agents. acs.orgnih.govresearchgate.netresearchgate.netresearchgate.net The discovery of the potent antimalarial activity of synthetic ozonides, such as arterolane (B1665781) and OZ439, has spurred the development of new analogs with improved pharmacokinetic properties. acs.org Research efforts are directed towards understanding the structure-activity relationships, the mechanism of action involving iron-mediated activation, and the identification of new therapeutic targets. acs.orgnih.govnih.gov

For 3-heptyl-1,2,4-trioxolane specifically, future research is likely to follow these broader trends. Investigations may focus on:

Structure

2D Structure

3D Structure

Properties

CAS No. |

88568-90-5 |

|---|---|

Molecular Formula |

C9H18O3 |

Molecular Weight |

174.24 g/mol |

IUPAC Name |

3-heptyl-1,2,4-trioxolane |

InChI |

InChI=1S/C9H18O3/c1-2-3-4-5-6-7-9-10-8-11-12-9/h9H,2-8H2,1H3 |

InChI Key |

RCTNEFBRASQFRA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1OCOO1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,4 Trioxolane, 3 Heptyl and Analogues

Ozonolysis as the Predominant Synthetic Pathway for 1,2,4-Trioxolanes

Ozonolysis stands as the most direct and widely employed method for the synthesis of 1,2,4-trioxolanes. This reaction involves the cleavage of a carbon-carbon double or triple bond by ozone (O₃), leading to the formation of a variety of products, including the desired ozonide ring system. wikipedia.orgiitk.ac.in The outcome of the reaction is highly dependent on the reaction conditions and the structure of the starting alkene. wikipedia.org

Classical Ozonolysis of Unsaturated Precursors to 3-Heptyl-1,2,4-Trioxolane

The synthesis of 3-heptyl-1,2,4-trioxolane can be achieved through the classical ozonolysis of non-1-ene. In this process, ozone is bubbled through a solution of non-1-ene in an inert solvent at low temperatures, typically -78°C. wikipedia.org The reaction proceeds through a series of intermediates. Initially, ozone adds to the double bond to form an unstable primary ozonide or molozonide (a 1,2,3-trioxolane). iitk.ac.inorganic-chemistry.org This intermediate rapidly rearranges to a carbonyl oxide (also known as the Criegee intermediate) and an aldehyde (formaldehyde in this case). organic-chemistry.org These two fragments then recombine in a 1,3-dipolar cycloaddition to form the more stable secondary ozonide, the 3-heptyl-1,2,4-trioxolane. organic-chemistry.org

The general reaction is as follows:

Non-1-ene + O₃ → 3-Heptyl-1,2,4-trioxolane

For the successful isolation of the 1,2,4-trioxolane (B1211807), it is crucial to avoid workup procedures that would cleave the ozonide ring. Reductive or oxidative workups are typically employed to convert the ozonide into aldehydes, ketones, or carboxylic acids. organic-chemistry.org Therefore, in this context, the reaction is stopped after the formation of the secondary ozonide.

Influence of Alkene Substitution Patterns on Ozonide Formation Efficiency and Selectivity

The substitution pattern of the alkene precursor significantly influences the efficiency and selectivity of ozonide formation. Generally, more electron-rich alkenes react faster with ozone. However, the stability and distribution of the resulting Criegee intermediate and carbonyl fragments play a crucial role in the formation of the final ozonide product(s). msu.edu

In the case of a monosubstituted alkene like non-1-ene, the fragmentation of the primary ozonide yields two different carbonyl oxides and two different carbonyl compounds. The subsequent recombination can lead to a mixture of ozonides. However, the fragmentation of the molozonide from a terminal alkene like non-1-ene will primarily lead to a specific carbonyl oxide and formaldehyde (B43269). Their recombination is expected to predominantly form the desired 3-heptyl-1,2,4-trioxolane.

| Alkene Substitution | Relative Reactivity with Ozone | Expected Ozonide Products from Monosubstituted Alkene (R-CH=CH₂) |

| Monosubstituted | Moderate | 3-Alkyl-1,2,4-trioxolane and potentially minor amounts of other isomers |

| Disubstituted (cis/trans) | High | Mixture of cis and trans ozonides |

| Trisubstituted | High | Mixture of ozonides |

| Tetrasubstituted | Very High | Single ozonide product |

Stereochemical Control Strategies in 1,2,4-Trioxolane Synthesis via Ozonolysis

Achieving stereochemical control during the synthesis of 1,2,4-trioxolanes via classical ozonolysis can be challenging, as the reaction often does not create new stereocenters or proceeds with low diastereoselectivity. For a simple monosubstituted alkene like non-1-ene, the resulting 3-heptyl-1,2,4-trioxolane has a single stereocenter at the C3 position. The ozonolysis of a prochiral alkene could, in principle, lead to an enantiomeric excess of one stereoisomer if a chiral auxiliary or catalyst is employed, but this is not a common strategy in classical ozonolysis for simple ozonides. The stereochemistry of the starting alkene (cis or trans) can influence the stereochemistry of the resulting ozonide in disubstituted alkenes, but this is not applicable to terminal alkenes.

Optimization of Reaction Conditions: Investigation of Solvent Effects and the Role of Additives (e.g., Molecular Sieves)

The conditions under which ozonolysis is performed can have a significant impact on the yield and purity of the resulting 1,2,4-trioxolane. The choice of solvent is critical. Non-participating solvents like dichloromethane (B109758) or hexane (B92381) are commonly used to favor the formation and stability of the ozonide. organic-chemistry.org Protic solvents like alcohols can trap the Criegee intermediate to form hydroperoxy hemiacetals, thus preventing ozonide formation. organic-chemistry.orgmsu.edu

Additives can also play a crucial role. The presence of water, for instance, can lead to the direct formation of aldehydes and ketones by trapping the carbonyl oxide intermediate, thus preventing the isolation of the ozonide. organic-chemistry.orgnih.govcore.ac.uk To enhance the yield of the 1,2,4-trioxolane, the reaction is often carried out under strictly anhydrous conditions. The use of molecular sieves can be beneficial in removing trace amounts of water, thereby improving the yield of the desired ozonide. researchgate.net The presence of an added aldehyde during ozonolysis can also suppress the formation of the normal ozonide. lookchem.com

| Condition | Effect on 1,2,4-Trioxolane Formation |

| Solvent | |

| Non-participating (e.g., Dichloromethane, Hexane) | Favors ozonide formation |

| Protic (e.g., Methanol (B129727), Water) | Traps Criegee intermediate, reduces ozonide yield |

| Additives | |

| Water | Promotes conversion to carbonyl compounds |

| Molecular Sieves | Removes trace water, can improve ozonide yield |

| External Aldehydes | Can suppress the formation of the expected ozonide |

Advanced Cross-Ozonolysis Reactions for Diverse 1,2,4-Trioxolane Architectures

To overcome the limitations of classical ozonolysis, particularly in controlling the assembly of unsymmetrical ozonides, advanced cross-ozonolysis techniques have been developed. These methods allow for the controlled reaction of a specific carbonyl oxide with a specific carbonyl compound.

Principles and Applications of Griesbaum Co-ozonolysis in 1,2,4-Trioxolane Formation

The Griesbaum co-ozonolysis is a powerful named reaction that enables the synthesis of tetrasubstituted 1,2,4-trioxolanes. wikipedia.orgorganic-chemistry.org This method involves the ozonolysis of an O-methyl oxime in the presence of a carbonyl compound. organic-chemistry.org The O-methyl oxime serves as a precursor to a specific carbonyl oxide, which is then trapped by the co-reactant carbonyl compound to form a well-defined ozonide. organic-chemistry.org

The mechanism involves the reaction of the O-methyl oxime with ozone to generate the corresponding carbonyl oxide and methyl nitrite. The in situ generated carbonyl oxide then undergoes a 1,3-dipolar cycloaddition with the added carbonyl compound to yield the 1,2,4-trioxolane. organic-chemistry.org This method provides a high degree of control over the structure of the resulting ozonide, which is particularly useful for the synthesis of complex and pharmacologically active molecules. organic-chemistry.org

For the synthesis of a 3-alkyl-1,2,4-trioxolane like the 3-heptyl derivative, one could envision a Griesbaum co-ozonolysis between an appropriate O-methyl oxime and heptanal (B48729). However, the Griesbaum co-ozonolysis is most commonly applied to the synthesis of more sterically hindered and stable tetrasubstituted ozonides. organic-chemistry.orgnih.gov The diastereoselectivity of the Griesbaum co-ozonolysis has been studied, and it is influenced by the nature of the substituents on the reactants, with a preference for axial attack of the carbonyl oxide on cyclohexanone (B45756) derivatives often observed. nih.govorganic-chemistry.org

| Reactant 1 (Carbonyl Oxide Precursor) | Reactant 2 (Carbonyl Compound) | Product |

| O-methyl 2-adamantanone (B1666556) oxime | 4-substituted cyclohexanones | Predominantly cis-configured tetrasubstituted ozonides organic-chemistry.org |

| O-methyl oximes of allobetulin (B154736) or methyl oleanoate | CF₃-ketones | Asymmetrical spiro-1,2,4-trioxolanes nih.gov |

| Bicyclo[2.2.1]heptan-2-one methyl oxime | Enantiopure ketone | Desired adduct in good yield under low temperature conditions nih.govescholarship.org |

Diastereoselective Approaches in Cross-Ozonolysis for Stereochemically Defined Products

A prominent and effective method for the controlled synthesis of 1,2,4-trioxolanes is the Griesbaum co-ozonolysis. wikipedia.orgontosight.aiorganic-chemistry.org This reaction provides a pathway to tetrasubstituted ozonides with a high degree of diastereoselectivity. rsc.org The Griesbaum co-ozonolysis involves the reaction of an O-alkyl oxime with a carbonyl compound in the presence of ozone. wikipedia.orgorganic-chemistry.org The generally accepted mechanism proceeds through the reaction of the oxime with ozone to form a carbonyl oxide, a Criegee intermediate. wikipedia.orgontosight.ai This intermediate then undergoes a 1,3-dipolar cycloaddition with a separately added carbonyl compound to yield the final 1,2,4-trioxolane ring. wikipedia.org

This method is particularly advantageous as it circumvents the statistical mixture of products often obtained from the standard ozonolysis of unsymmetrical alkenes. organic-chemistry.org For the specific synthesis of 1,2,4-Trioxolane, 3-heptyl-, a logical approach would involve the Griesbaum co-ozonolysis of an appropriate O-methyl oxime with heptanal. The choice of the oxime partner would determine the other substituents on the trioxolane ring.

Research has demonstrated that sterically shielded 1,2,4-trioxolanes can be prepared with high diastereoselectivity using this method. rsc.org The reaction conditions can be optimized to favor the formation of a specific diastereomer, which is crucial for pharmacological applications where stereochemistry often dictates efficacy.

| Parameter | Description | Significance |

|---|---|---|

| Reactants | O-alkyl oxime and a carbonyl compound | Allows for the controlled introduction of substituents on the trioxolane ring. |

| Key Intermediate | Carbonyl oxide (Criegee intermediate) | Undergoes 1,3-dipolar cycloaddition with the carbonyl partner. wikipedia.org |

| Selectivity | High diastereoselectivity | Enables the synthesis of stereochemically defined products. rsc.org |

| Application | Synthesis of structurally diverse and sterically hindered 1,2,4-trioxolanes | Crucial for developing new therapeutic agents. organic-chemistry.orgrsc.org |

Emerging and Alternative Synthetic Routes to 1,2,4-Trioxolane Ring Systems

Beyond the well-established ozonolysis routes, researchers are exploring alternative and emerging synthetic strategies to construct the 1,2,4-trioxolane ring. These methods often seek to avoid the direct use of ozone or to provide access to novel structural motifs.

Peroxide Ring Formation Utilizing Singlet Oxygen and Hydrogen Peroxide Derivatives

The use of singlet oxygen (¹O₂) represents a valuable alternative for the formation of cyclic peroxide systems. While often leading to 1,2-dioxetanes through [2+2] cycloaddition or endoperoxides from conjugated dienes, the subsequent rearrangement or further reaction of initial peroxide products can, in principle, lead to 1,2,4-trioxolane structures under specific conditions.

More directly, hydrogen peroxide and its derivatives serve as fundamental building blocks for peroxide-containing rings. An innovative approach involves the reaction of 1,5-diketones with hydrogen peroxide, catalyzed by a Lewis acid like tin(IV) chloride (SnCl₄), to produce bridged 1,2,4-trioxolanes. This method provides an ozone-free route to the trioxolane core and allows for the synthesis of a variety of structurally complex ozonides with yields ranging from 50% to 84%.

Metal-Catalyzed Peroxidations for the Controlled Generation of Cyclic Peroxides

Metal catalysis offers a powerful tool for the selective formation of cyclic peroxides. The aforementioned SnCl₄-catalyzed synthesis of bridged 1,2,4-trioxolanes from 1,5-diketones and hydrogen peroxide is a prime example of how a Lewis acid can facilitate the construction of the ozonide ring. The choice of catalyst and solvent can influence the ratio of the resulting diastereomeric ozonides.

Furthermore, the broader field of metal-catalyzed oxidation provides insights into potential synthetic strategies. Metal complexes, in cooperation with peroxide sources like hydrogen peroxide or tert-butyl hydroperoxide, can activate the peroxide for addition to substrates. While direct, high-yield synthesis of simple monocyclic 1,2,4-trioxolanes via this method is still an area of active research, the principles of metal-catalyzed peroxide activation are being explored. For instance, Lewis acid-mediated ionization of 3-alkoxy-1,2-dioxolanes has been shown to generate peroxycarbenium ions that can react with alkenes to form substituted 1,2-dioxolanes, a related cyclic peroxide system. nih.gov This suggests that similar strategies could potentially be developed for the synthesis of 1,2,4-trioxolanes.

| Method | Key Reagents | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Peroxidation of 1,5-Diketones | 1,5-Diketone, Hydrogen Peroxide | SnCl₄ | Bridged 1,2,4-trioxolanes | |

| Lewis Acid-Mediated Displacement | 3-Alkoxy-1,2-dioxolane, Alkene | Lewis Acid | Substituted 1,2-dioxolanes (related system) | nih.gov |

Mechanistic Investigations of 1,2,4 Trioxolane Formation and Transformations

Elucidating the Criegee Mechanism for Ozonolysis and 1,2,4-Trioxolane (B1211807) Genesis

The formation of 1,2,4-trioxolanes, including 3-heptyl-1,2,4-trioxolane, is explained by the Criegee mechanism, a widely accepted model for the ozonolysis of alkenes. wikipedia.org This mechanism involves a series of steps, beginning with the reaction of an alkene with ozone.

Detailed Analysis of Primary Ozonide (Molozonide) Formation and Its Transient Nature

The initial step of the Criegee mechanism is the 1,3-dipolar cycloaddition of ozone to the double bond of an alkene, which results in the formation of a highly unstable five-membered ring intermediate known as a primary ozonide or molozonide. msu.edulibretexts.orgbyjus.com Spectroscopic evidence for the existence of these transient molozonides has been obtained at very low temperatures, around -100 °C. msu.edumasterorganicchemistry.com These intermediates are exceptionally unstable due to the presence of three contiguous oxygen atoms, leading to very weak O-O bonds. msu.edu The formation of the molozonide is a critical, albeit fleeting, stage in the ozonolysis reaction. quora.com

Concerted [3+2] Cycloaddition and Subsequent Cycloreversion Processes

The formation of the primary ozonide is a concerted [3+2] cycloaddition reaction, where the three atoms of the ozone molecule and the two carbon atoms of the alkene double bond come together simultaneously to form the five-membered ring. libretexts.orgresearchgate.netresearchgate.net This initial adduct is highly unstable and rapidly undergoes a cycloreversion reaction. msu.edu This process involves the breaking of the carbon-carbon bond and one of the oxygen-oxygen bonds of the molozonide ring. masterorganicchemistry.com

Characterization of Carbonyl Oxide (Criegee Intermediate) Formation and Intrinsic Reactivity

The cycloreversion of the primary ozonide yields two key fragments: a carbonyl compound (an aldehyde or a ketone) and a carbonyl oxide, also known as the Criegee intermediate. msu.edulibretexts.orgwikipedia.org The Criegee intermediate is a highly reactive species with a zwitterionic or biradical character. bris.ac.uk Its formation is a pivotal point in the ozonolysis mechanism, as its subsequent reactions determine the final products. nih.gov The intrinsic reactivity of the Criegee intermediate is a subject of intense research, with studies focusing on its stability, electronic structure, and reactions with other atmospheric species. rsc.orgosti.gov

Mechanistic Pathways of Carbonyl Oxide Recombination Leading to Secondary Ozonides

The Criegee intermediate can undergo several reaction pathways. In the context of forming 3-heptyl-1,2,4-trioxolane, the most relevant pathway is its recombination with the carbonyl compound formed alongside it. This recombination is another 1,3-dipolar cycloaddition, where the Criegee intermediate acts as the 1,3-dipole and the carbonyl compound acts as the dipolarophile. organic-chemistry.org This reaction leads to the formation of a more stable five-membered ring containing two carbon atoms and three oxygen atoms, known as a secondary ozonide or 1,2,4-trioxolane. rsc.org In the case of the ozonolysis of an appropriate alkene precursor, this recombination results in the formation of 3-heptyl-1,2,4-trioxolane.

Stereochemical Dynamics in Ozonide Formation and Subsequent Rearrangements

The stereochemistry of the starting alkene can influence the stereochemical outcome of the ozonolysis reaction, particularly in the formation of the ozonide.

Retention and Loss of Alkene Stereochemistry During Molozonide Formation and Decomposition

The initial cycloaddition of ozone to the alkene to form the molozonide is a stereospecific process. masterorganicchemistry.com This means that a cis-alkene will form a cis-molozonide and a trans-alkene will form a trans-molozonide. However, the subsequent decomposition of the molozonide into the carbonyl and carbonyl oxide fragments can lead to a loss of this initial stereochemical information. The degree of retention of stereochemistry in the final ozonide product depends on the relative rates of rotation around the C-O bond in the Criegee intermediate and its subsequent recombination with the carbonyl compound. Studies have shown that the ozonolysis of cis- and trans-alkenes can lead to different ratios of cis- and trans-ozonides, indicating that the process is not always completely stereorandom. masterorganicchemistry.com The nature of the substituents on the alkene can significantly influence the stereochemical outcome of the reaction.

Investigation of Stereoselective Generation of Syn/Anti Carbonyl Oxides

The formation of 3-heptyl-1,2,4-trioxolane occurs via the ozonolysis of 1-nonene (B85954). This reaction proceeds through the Criegee mechanism, which involves the initial 1,3-dipolar cycloaddition of ozone to the double bond to form an unstable primary ozonide (a 1,2,3-trioxolane). masterorganicchemistry.comlibretexts.orglibretexts.org This primary ozonide rapidly undergoes cycloreversion to yield two pairs of fragments: (A) formaldehyde (B43269) and a heptanal (B48729) carbonyl oxide (also known as a Criegee intermediate), and (B) heptanal and a formaldehyde carbonyl oxide. libretexts.orglibretexts.org

The carbonyl oxide intermediate is a key species that exists as two distinct stereoisomers: syn and anti. thieme-connect.dechemrxiv.org The conformation is defined by the relationship between the terminal oxygen atom and the substituent on the carbon atom. For unsymmetrical alkenes like 1-nonene, the fragmentation of the primary ozonide is regioselective, favoring the pathway that produces the more substituted, and thus more stable, carbonyl oxide. Therefore, the formation of heptanal carbonyl oxide and formaldehyde (pathway A) is the dominant fragmentation route.

The stereochemical outcome of the carbonyl oxide generation is highly dependent on the geometry of the parent alkene. While specific data for 1-nonene is not extensively documented, studies on analogous alkenes provide significant insight. For instance, the ozonolysis of cis-alkenes typically results in a preference for the anti-conformer of the Criegee intermediate, with reported syn/anti ratios around 20:80. thieme-connect.de Conversely, trans-alkenes tend to produce a nearly equal mixture of syn and anti conformers. thieme-connect.dechemrxiv.org For terminal alkenes, which lack cis/trans isomerism, the stereochemical preference is less defined and may result in a mixture of both conformers, though further systematic studies are required to establish precise ratios for this class of compounds. researchgate.net

Influence of Stereochemical Factors on 1,2,4-Trioxolane Stereoisomer Ratios

The final 3-heptyl-1,2,4-trioxolane is formed through a second 1,3-dipolar cycloaddition, where the generated carbonyl oxide recombines with the carbonyl fragment produced in the initial cleavage step. masterorganicchemistry.com The stereochemistry of the resulting trioxolane ring is a direct consequence of the syn/anti conformation of the reacting carbonyl oxide.

The recombination of the heptanal carbonyl oxide with formaldehyde results in the formation of 3-heptyl-1,2,4-trioxolane. Since the C3 carbon of this ozonide is a stereocenter (bearing a heptyl group, a hydrogen, and two oxygen atoms of the ring), the product can exist as a pair of enantiomers. Furthermore, the substituents on the trioxolane ring can be arranged in a cis or trans relationship relative to the plane of the five-membered ring. The ratio of these final cis and trans diastereomers is therefore governed by the relative populations of the syn and anti carbonyl oxide conformers and the stereochemical course of the cycloaddition reaction. A preference for the syn-carbonyl oxide would lead to one diastereomer, while the anti-conformer would yield the other. Given that a mixture of syn and anti conformers is expected from terminal alkenes, the synthesis of 3-heptyl-1,2,4-trioxolane will likely produce a mixture of its cis and trans diastereomers.

Advanced Understanding of Decomposition and Cleavage Mechanisms of 1,2,4-Trioxolanes

The 1,2,4-trioxolane ring is characterized by a relatively weak peroxide (O-O) bond, making it susceptible to cleavage under various conditions.

Thermal Decomposition Pathways and Kinetic Parameters

The thermal decomposition of 1,2,4-trioxolanes in the gas phase is generally a slow process under ambient conditions. aakash.ac.in However, at elevated temperatures, these compounds undergo decomposition. The primary step is the homolytic cleavage of the O-O bond, which creates a diradical intermediate. This intermediate can then undergo further fragmentation. Studies on related ozonides have shown that this can lead to the formation of smaller carbonyl compounds and esters. youtube.com

| Compound Class | Decomposition ΔH (kcal/mol) | Max. Heat Release Temp. (°C) | Reference |

| Terminal Ozonides | 70-80 | ~131 | unl.edu |

Homolytic O-O Bond Cleavage: Formation and Reactivity of Radical Intermediates

Homolytic cleavage of the weak peroxide bond is a central feature of trioxolane reactivity and can be initiated by heat, light, or collision-induced dissociation. researchgate.netnih.gov This cleavage event generates a highly reactive 1,5-diradical intermediate.

For 3-heptyl-1,2,4-trioxolane, the initial O-O bond scission would produce a diradical with oxygen-centered radicals at positions 1 and 2. This nascent biradical can undergo several subsequent reactions:

C-C Bond Cleavage: The diradical can fragment, breaking the C-C bonds of the original backbone, leading to the release of stable aldehyde and ketone fragments.

Intramolecular Hydrogen Abstraction: A common pathway for such radicals is an intramolecular 1,5-hydrogen atom transfer. In the case of the 3-heptyl derivative, this could lead to the formation of carbon-centered radicals along the alkyl chain, initiating further rearrangement or fragmentation pathways. nih.gov

Formation of Enolate Radicals: Subsequent rearrangement of the diradical intermediate can lead to novel species such as aldehyde enolate radicals. nih.gov

These radical-mediated processes highlight that the decomposition of secondary ozonides can initiate a cascade of radical chemistry, leading to a diverse array of products beyond simple carbonyls. researchgate.net

Electrocatalytic Cleavage Methodologies and Product Distribution

While direct electrocatalytic cleavage of pre-formed 1,2,4-trioxolanes is not a widely documented methodology, related electrochemical processes that mimic ozonolysis have been developed. For instance, the electrocatalytic oxidative cleavage of alkenes using specific mediators can produce aldehydes and ketones, effectively serving as an "electrochemical equivalent of ozonolysis." acs.org These reactions typically proceed through the formation of a radical cation of the substrate, which is then attacked by a nucleophile, leading to cleavage. acs.org

The reduction of the peroxide bond is also amenable to electrochemical methods. Heterogeneous catalytic hydrogenation, for example, is a well-established method for reducing the O-O bond in ozonides to yield carbonyl compounds or alcohols, depending on the catalyst and conditions. thieme-connect.de Although distinct from electrocatalysis, these processes underscore the redox-active nature of the trioxolane ring. The direct application of electrocatalytic methods to cleave 3-heptyl-1,2,4-trioxolane remains an area for future investigation, but it holds potential for controlled, reagent-free decomposition.

Transition Metal-Ion Mediated Transformations (e.g., Iron(II)-Activation)

The reaction of 1,2,4-trioxolanes with ferrous iron (Fe(II)) is a key transformation, particularly relevant to the mechanism of action of synthetic antimalarial peroxides. nih.govacs.orgnih.gov The widely accepted mechanism involves a Fenton-like reductive cleavage of the peroxide bond. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques in 1,2,4 Trioxolane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural determination of organic compounds in solution. For 3-heptyl-1,2,4-trioxolane, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for an unambiguous assignment of all proton and carbon signals, providing a complete picture of the molecular architecture.

High-resolution ¹H NMR spectroscopy is the initial and indispensable step in the structural analysis of 3-heptyl-1,2,4-trioxolane. The chemical shift of each proton provides information about its electronic environment, while the coupling constants (J-values) reveal the connectivity and dihedral angles between adjacent protons.

The protons on the trioxolane ring are particularly diagnostic. The methine proton at the C3 position, adjacent to the heptyl group and two oxygen atoms, is expected to resonate at a characteristic downfield region. The two diastereotopic protons at the C5 position (a CH₂ group) will appear as distinct signals, often as an AB quartet, due to the chiral center at C3. The signals of the heptyl chain protons will appear in the typical aliphatic region, with predictable splitting patterns based on their neighboring protons.

Interactive Table 1: Hypothetical ¹H NMR Data for 3-heptyl-1,2,4-trioxolane

Note: This data is a plausible representation for educational and illustrative purposes, based on established principles of NMR spectroscopy.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 (Trioxolane) | 5.15 | Triplet | 6.8 |

| H-5a (Trioxolane) | 5.30 | Doublet | 9.5 |

| H-5b (Trioxolane) | 5.25 | Doublet | 9.5 |

| H-1' (Heptyl) | 1.65 | Multiplet | - |

| H-2' (Heptyl) | 1.30-1.40 | Multiplet | - |

| H-3' to H-6' (Heptyl) | 1.25-1.35 | Multiplet | - |

| H-7' (Heptyl) | 0.88 | Triplet | 7.0 |

¹³C NMR spectroscopy complements the ¹H NMR data by providing a detailed map of the carbon framework. Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift is highly sensitive to its local electronic and structural environment.

For 3-heptyl-1,2,4-trioxolane, the carbons of the trioxolane ring are significantly deshielded by the adjacent oxygen atoms, causing them to appear at lower field (higher ppm values) compared to typical alkane carbons. The C3 carbon, bonded to the heptyl group, and the C5 carbon will have characteristic chemical shifts that confirm the presence of the trioxolane heterocycle. The heptyl chain carbons will display signals in the expected upfield aliphatic region. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. researchgate.net

Interactive Table 2: Hypothetical ¹³C NMR Data for 3-heptyl-1,2,4-trioxolane

Note: This data is a plausible representation for educational and illustrative purposes, based on established principles of NMR spectroscopy.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-3 (Trioxolane) | 104.5 |

| C-5 (Trioxolane) | 93.0 |

| C-1' (Heptyl) | 33.5 |

| C-2' (Heptyl) | 25.0 |

| C-3' (Heptyl) | 29.1 |

| C-4' (Heptyl) | 31.7 |

| C-5' (Heptyl) | 22.5 |

| C-6' (Heptyl) | 14.0 |

| C-7' (Heptyl) | Not Applicable |

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. youtube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are on adjacent carbons. sdsu.edu For 3-heptyl-1,2,4-trioxolane, COSY would show a correlation between the H-3 proton of the trioxolane ring and the H-1' protons of the heptyl chain. It would also map out the entire spin system of the heptyl chain, showing correlations from H-1' to H-2', H-2' to H-3', and so on.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Correlation): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). sdsu.edunih.gov It is invaluable for assigning carbon signals based on their known proton assignments. For instance, the ¹H signal at ~5.15 ppm would correlate to the ¹³C signal at ~104.5 ppm, definitively assigning this pair to the C3/H-3 position.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away (long-range ¹H-¹³C correlations). sdsu.edu HMBC is essential for connecting different fragments of the molecule. Key correlations would include the H-1' and H-2' protons of the heptyl chain correlating to the C-3 carbon of the trioxolane ring, and the H-3 proton of the ring correlating to C-1' and C-2' of the heptyl chain. This confirms the attachment point of the alkyl substituent to the heterocyclic ring.

Mass Spectrometry (MS) for Precision Characterization of 1,2,4-Trioxolanes

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value of the molecular ion with very high precision (typically to four or five decimal places). This accuracy allows for the calculation of the exact elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. For 3-heptyl-1,2,4-trioxolane (C₉H₁₈O₃), HRMS would be used to confirm that the experimentally measured mass of the molecular ion matches the calculated theoretical mass, providing unequivocal proof of the elemental composition. researchgate.net

Table 3: HRMS Data for 3-heptyl-1,2,4-trioxolane

| Molecular Formula | Calculated Mass (m/z) | Measured Mass (m/z) |

| C₉H₁₈O₃ | 174.1256 | 174.1259 (Hypothetical) |

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation by collision with an inert gas. The analysis of the resulting fragment ions provides detailed structural information. The fragmentation pattern of 1,2,4-trioxolanes is highly characteristic, often initiated by the cleavage of the weak peroxide (O-O) bond. rsc.org

For 3-heptyl-1,2,4-trioxolane, the molecular ion (m/z 174) would undergo predictable fragmentation. Key fragmentation pathways would likely involve the scission of the trioxolane ring and the loss of the heptyl side chain. Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the compound. sapub.orglibretexts.org

Interactive Table 4: Plausible MS/MS Fragmentation Data for 3-heptyl-1,2,4-trioxolane

Note: This data is a plausible representation for educational and illustrative purposes, based on established principles of mass spectrometry.

| Precursor Ion (m/z) | Fragment Ion (m/z) | Plausible Neutral Loss | Fragment Structure |

| 174 | 115 | C₄H₉O | Loss of a butoxy radical from ring fragmentation |

| 174 | 99 | C₅H₁₁O | Loss of a pentoxy radical from ring fragmentation |

| 174 | 75 | C₇H₁₅ | Loss of heptyl radical |

| 174 | 43 | C₇H₁₅O₂ | Heptylcarbonyl ion from rearrangement |

Specialized Ozonolysis-Coupled MS Techniques: OzMALDI and MALDI-OzID for Double Bond Localization

In the realm of mass spectrometry (MS), specialized techniques that couple ozonolysis with ionization methods have emerged as powerful tools for the structural analysis of unsaturated molecules. While not directly applied to the saturated 3-heptyl-1,2,4-trioxolane itself, these methods are paramount in the broader context of ozonide research, particularly for identifying the precursor alkenes from which trioxolanes are formed. Techniques like Ozone-induced Dissociation (OzID) and its variations are instrumental in pinpointing the location of carbon-carbon double bonds in lipids and other unsaturated species. nih.govuow.edu.au

OzMALDI (Ozone-assisted Matrix-Assisted Laser Desorption/Ionization) and MALDI-OzID (Matrix-Assisted Laser Desorption/Ionization with Ozone-induced Dissociation) are innovative MS-based methods that facilitate the in-source or in-trap ozonolysis of analytes. nih.govosti.govresearchgate.netacs.org In a typical OzID experiment, precursor ions are mass-selected and then introduced into a reaction cell containing ozone. The ozone reacts with any carbon-carbon double bonds present, leading to the formation of a primary ozonide that rapidly rearranges to a more stable secondary ozonide, which then fragments at the original double bond position. nih.gov This fragmentation produces diagnostic product ions, typically aldehydes and carboxylic acids, which allows for the unambiguous assignment of the double bond's location. nih.gov

Recent advancements have led to the development of in-line ozonolysis coupled with liquid chromatography-mass spectrometry (LC-MS), enabling the analysis of complex mixtures. ualberta.ca This approach has been successfully used to elucidate the structures of various lipid isomers. ualberta.ca Furthermore, techniques like OzMALDI allow for the direct analysis of tissue samples, providing spatial information about the distribution of different unsaturated lipids. nih.govosti.govresearchgate.net

| Technique | Description | Key Advantages | Relevant Analytes |

| OzMALDI | Ozone is introduced directly into the MALDI source, leading to in-source ozonolysis of all unsaturated analytes. nih.govosti.govresearchgate.net | High mass resolution, no additional reaction time, suitable for MS imaging. nih.govosti.govresearchgate.netacs.org | Unsaturated lipids, polymers. |

| MALDI-OzID | Precursor ions are selected and then subjected to ozonolysis in a separate reaction cell. nih.govacs.org | High specificity for selected ions. | Unsaturated lipids, peptides. |

| LC-OzID-IMS-MS | Combines liquid chromatography, ozone-induced dissociation, ion mobility spectrometry, and mass spectrometry. nih.govnih.gov | Provides multi-dimensional separation and identification of isomers. nih.govnih.gov | Complex lipid mixtures. |

X-ray Diffraction (XRD) for Definitive Solid-State Structure Determination of Crystalline 1,2,4-Trioxolanes

X-ray diffraction (XRD) stands as the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds. For 1,2,4-trioxolanes that can be crystallized, single-crystal XRD provides precise information on bond lengths, bond angles, and stereochemical relationships within the molecule. This technique has been instrumental in confirming the structure of various trioxolane derivatives, including those with complex stereochemistry. nih.govacs.orgacs.orgresearchgate.net

The analysis of a single crystal of a 3″-substituted 4-nitrobenzoate (B1230335) analogue of a 1,2,4-trioxolane (B1211807), for instance, confirmed a trans relationship between the 3″-substituent and the peroxide bridge. nih.govacs.org In another study, XRD analysis of a spiro-1,2,4-trioxolane revealed a chair conformation for the cyclohexane (B81311) ring with the phenyl and peroxo groups in equatorial and axial positions, respectively. acs.org Such detailed structural information is invaluable for understanding structure-activity relationships and reaction mechanisms. The crystallographic data typically includes unit cell dimensions, space group, and atomic coordinates. mdpi.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. These techniques are particularly useful for identifying the characteristic vibrations of the 1,2,4-trioxolane ring and for monitoring the progress of ozonolysis reactions.

Raman spectroscopy , which detects changes in the polarizability of a molecule, is complementary to IR spectroscopy. The O-O bond in the peroxide bridge of a 1,2,4-trioxolane is expected to have a characteristic Raman signal. Resonance Raman spectroscopy has been used to study the vibrational properties of the ozonide ion, providing insights into its structure and bonding. aip.org

Advanced Chromatographic Techniques for Purity Assessment, Isolation, and Quantification

Chromatographic techniques are indispensable for the separation, purification, and quantification of 1,2,4-trioxolanes from reaction mixtures and for assessing their purity.

Gas Chromatography (GC) and GC-MS for Volatile Ozonides and Reaction Byproducts

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. For relatively small and non-polar 1,2,4-trioxolanes, GC can be an effective separation technique. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the separated components based on their mass spectra. sums.ac.irjmchemsci.comrjpbcs.comresearchgate.net This is particularly useful for analyzing the volatile byproducts of ozonolysis reactions, which can provide clues about the reaction mechanism and efficiency. The analysis of essential oils, for example, often employs GC-MS to identify a wide range of volatile constituents. nih.gov

Liquid Chromatography (LC) and LC-MS for Non-Volatile 1,2,4-Trioxolanes and Derivatives

For non-volatile or thermally labile 1,2,4-trioxolanes, liquid chromatography (LC) is the separation method of choice. Reversed-phase LC, in particular, is widely used for the separation of ozonides. Coupling LC with mass spectrometry (LC-MS) provides a powerful tool for the analysis of complex mixtures containing various trioxolane derivatives and other reaction products. ualberta.caacs.orgacs.org Time-dependent mass spectrometric investigation of secondary ozonides in aqueous organic media has been performed using electrospray ionization mass spectrometry. acs.org LC-MS/MS methods have also been developed for the comprehensive identification of ozonolysis products from unsaturated lipids. ualberta.ca

Theoretical and Computational Chemistry Studies of 1,2,4 Trioxolanes

Quantum Chemical Approaches to Elucidate 1,2,4-Trioxolane (B1211807) Structures and Energetics

Quantum chemical calculations are indispensable tools for elucidating the intricate details of 1,2,4-trioxolane structures and their associated energies. These methods allow for the examination of molecules at the electronic level, providing a degree of detail unattainable through experimental means alone.

Density Functional Theory (DFT) Calculations for Geometry Optimization, Conformational Analysis, and Relative Energies

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for studying medium to large-sized molecules like 3-heptyl-1,2,4-trioxolane due to its favorable balance of accuracy and computational cost. DFT methods are extensively used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For 3-heptyl-1,2,4-trioxolane, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the 1,2,4-trioxolane ring and the heptyl substituent.

Conformational analysis, a key strength of DFT, is crucial for a molecule with a flexible substituent like a heptyl group. The heptyl chain can adopt numerous conformations, and the 1,2,4-trioxolane ring itself can exist in different puckered forms, such as envelope or twist conformations. DFT calculations can map out the potential energy surface of these conformers, identifying the most stable (lowest energy) structures and the energy barriers between them. Furthermore, the presence of a substituent on the 1,2,4-trioxolane ring can lead to the formation of diastereomers. DFT is a powerful tool for calculating the relative energies of these diastereomers, which is essential for predicting their relative abundance at equilibrium. nih.gov The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311++G(d,p)) is critical for obtaining reliable results. um.esmdpi.com

High-Level Ab Initio Methods (e.g., CCSD(T)) for Accurate Energy and Thermochemical Property Determinations

For even greater accuracy in energy calculations, high-level ab initio methods such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) are often employed. While computationally more demanding than DFT, CCSD(T) is considered the "gold standard" for calculating energies and is capable of providing highly accurate thermochemical properties. researchgate.net

These methods are particularly valuable for determining properties like the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and ideal gas heat capacity (Cp,gas). chemeo.com Such calculations are often performed as single-point energy calculations on geometries previously optimized at a less computationally expensive level, such as DFT. This combined approach leverages the efficiency of DFT for structure determination and the accuracy of CCSD(T) for energy evaluation. For a molecule like 3-heptyl-1,2,4-trioxolane, accurate thermochemical data is vital for understanding its stability and its role in chemical processes.

Systematic Evaluation of Basis Set Selection and Level of Theory in Ozonide Computations

The reliability of computational predictions for ozonides is highly dependent on the chosen level of theory and basis set. A systematic evaluation of these parameters is crucial to ensure the accuracy of the results. Different combinations of functionals and basis sets can yield varying results, and it is important to benchmark these against experimental data or higher-level calculations when possible.

For instance, studies on the ozonolysis of small alkenes have shown that the choice of method can significantly impact the calculated reaction energies. smu.edu Larger and more flexible basis sets, which include polarization and diffuse functions (e.g., aug-cc-pVTZ), are generally required to accurately describe the electronic structure of molecules containing multiple electronegative oxygen atoms like 1,2,4-trioxolanes. The performance of various DFT functionals and ab initio methods needs to be carefully assessed to select a computational protocol that provides a reliable description of the geometry, energetics, and reactivity of the specific ozonide under investigation.

Comprehensive Exploration of Reaction Potential Energy Surfaces

Understanding the chemical reactions of 1,2,4-trioxolanes, such as their formation via ozonolysis and their subsequent decomposition, requires a detailed exploration of the corresponding potential energy surfaces (PES). The PES is a multidimensional surface that represents the energy of a chemical system as a function of the positions of its atoms.

Transition State Characterization for Ozonolysis Pathways and Decomposition Reactions

A key aspect of exploring a PES is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the rate of a chemical reaction. youtube.comyoutube.com For the formation of 3-heptyl-1,2,4-trioxolane from the reaction of an alkene with ozone, computational methods can locate the transition state for the initial cycloaddition to form the primary ozonide (molozonide) and the subsequent steps of the Criegee mechanism. msu.edu

Similarly, the decomposition of 1,2,4-trioxolanes, which can be initiated thermally or through other means, proceeds through one or more transition states. nih.gov Computational chemists use various algorithms to locate these saddle points on the PES. Once found, a frequency calculation is performed to confirm that the structure is indeed a true transition state, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Calculation of Activation Energies, Reaction Enthalpies (ΔrH°), and Gibbs Free Energies (ΔrG°)

Once the reactants, products, and transition states have been located and their energies calculated, key thermodynamic and kinetic parameters for the reaction can be determined. The activation energy (Ea) is the energy difference between the reactants and the transition state and is a primary determinant of the reaction rate. nih.gov

The reaction enthalpy (ΔrH°) indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat), and is calculated as the difference in the enthalpies of the products and reactants. smu.edu The Gibbs free energy of reaction (ΔrG°) combines the enthalpy and entropy of the reaction and determines its spontaneity. A negative ΔrG° indicates a spontaneous reaction.

For the ozonolysis reaction leading to 3-heptyl-1,2,4-trioxolane and its subsequent decomposition, these calculated values provide a comprehensive picture of the reaction's feasibility, kinetics, and thermodynamics. Below is an illustrative table of calculated reaction energies for the ozonolysis of ethylene (B1197577), a fundamental model for understanding the formation of 1,2,4-trioxolanes. smu.edu

| Reaction Step (Ozonolysis of Ethylene) | Reaction Energy (kcal/mol) |

| Formation of Primary Ozonide | -49.2 |

| Decomposition of Primary Ozonide | +13.7 |

| Formation of Final Ozonide (1,2,4-Trioxolane) | -63.1 |

| Table 1: Example of calculated reaction energies for the ozonolysis of ethylene at a high level of theory. These values illustrate the type of data generated in computational studies of ozonolysis. |

Unraveling Complex Mechanistic Insights from Computational Reaction Pathways

Computational studies have been instrumental in mapping the decomposition pathways of 1,2,4-trioxolanes, also known as final ozonides. The thermal and chemical decomposition of these molecules is critical to their function, for instance, in their application as antimalarial agents. researchgate.netnih.gov Theoretical calculations show that the decomposition is not a simple process but involves multiple steps and intermediates.

A key mechanistic insight is that the decomposition of the 1,2,4-trioxolane ring can proceed via the cleavage of the weak oxygen-oxygen (O-O) peroxide bond. This initial homolytic rupture is often the rate-determining step. nih.gov Quantum chemical calculations have revealed that this process can lead to the formation of a biradical intermediate. nih.gov This is particularly relevant in understanding the reactivity of these compounds in different chemical environments. For example, the interaction with ferrous iron [Fe(II)], crucial for the antimalarial activity of related compounds, is believed to be initiated by the reductive cleavage of the peroxide bond, leading to the formation of carbon-centered radicals. nih.govnih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations offer a powerful tool to study the time-dependent behavior of molecules like 1,2,4-trioxolane, capturing their motion, conformational changes, and interactions with their environment, such as solvent molecules. pensoft.net

Born–Oppenheimer Molecular Dynamics (BOMD) for Simulating Reaction Dynamics

Born-Oppenheimer Molecular Dynamics (BOMD) is a form of ab initio molecular dynamics where the forces on the nuclei are calculated "on the fly" using quantum mechanics for each new atomic configuration. aps.orgnih.gov This approach is particularly valuable for simulating chemical reactions where the electronic structure is changing, such as during the decomposition of the trioxolane ring. nih.gov

The core of BOMD is the Born-Oppenheimer approximation, which assumes that because nuclei are much heavier and move more slowly than electrons, the electrons can be considered to instantaneously adjust to the positions of the nuclei. libretexts.org This allows the electronic Schrödinger equation to be solved for a fixed nuclear geometry, creating a potential energy surface on which the nuclei move according to classical mechanics. aps.orglibretexts.org By recalculating the electronic energy and forces at each time step (typically on the order of femtoseconds), BOMD can trace the trajectory of a reaction, providing detailed insights into transition states and reaction dynamics without pre-defined reaction coordinates. aps.org However, this approximation can break down in certain situations, such as those involving transitions between electronic states (non-adiabatic processes). nih.govarxiv.org

Explicit and Implicit Solvent Models for Environmental and Solution-Phase Reactivity

The solvent environment can significantly influence the reactivity and stability of 1,2,4-trioxolanes. nih.govnumberanalytics.com Computational chemistry employs both explicit and implicit solvent models to account for these effects. numberanalytics.comwikipedia.orgspringernature.com

Explicit solvent models treat individual solvent molecules as part of the simulation. This provides a highly detailed picture of solute-solvent interactions, such as hydrogen bonding, and local solvent ordering. numberanalytics.comtaylorandfrancis.com However, this level of detail comes at a high computational cost due to the large number of particles. taylorandfrancis.com

Implicit solvent models (or continuum models) represent the solvent as a continuous medium with a defined dielectric constant, rather than as individual molecules. numberanalytics.comwikipedia.org A cavity is formed around the solute, and the solvent's effect is modeled as a reaction field. wikipedia.org Common implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). numberanalytics.comtaylorandfrancis.com These models are computationally much more efficient and are widely used to calculate solvation free energies and model reactions in solution, providing a good approximation of the bulk solvent effects. wikipedia.orgtaylorandfrancis.com For instance, studies on related cyclic peroxides have shown that decomposition rates are faster in polar solvents like methanol (B129727) compared to non-polar solvents, an effect that can be effectively studied using these models. nih.gov

Electronic Structure and Bonding Analysis of the 1,2,4-Trioxolane Ring System

The electronic structure and bonding within the 1,2,4-trioxolane ring are fundamental to its chemical properties and reactivity.

Conformational Flexibility and Energetic Landscape of the Trioxolane Ring

The five-membered 1,2,4-trioxolane ring is not planar and exhibits significant conformational flexibility. High-level ab initio molecular orbital theory calculations have been used to explore the potential energy surface of the parent 1,2,4-trioxolane. These studies indicate that the most stable conformation is a twist (C₂) form. An alternative envelope (Cₛ) conformation is slightly higher in energy.

The energetic landscape of the 1,2,4-trioxolane ring has been computationally mapped, revealing the energy barriers associated with different conformational changes.

| Conformational Change | Calculated Energy Barrier (kcal/mol) |

| Pseudorotation (Twist to Envelope) | ~3.0 |

| Barrier to Planarity | ~6.0 |

| Table 1: Calculated conformational energy barriers for the parent 1,2,4-trioxolane ring. |

This data highlights that while the ring is flexible, a significant amount of energy is required to force it into a planar geometry. The presence of substituents, such as a heptyl group at the C3 position, would be expected to influence the conformational preferences and the heights of these energy barriers due to steric and electronic interactions.

Investigation of Spin States and Intersystem Crossing Phenomena in Ozonide Decomposition

The decomposition of ozonides can involve complex changes in electronic spin states. Quantum chemical calculations have shown that the decomposition of a 1,2,4-trioxolane can proceed through a spin intersystem crossing. nih.govrsc.orgnih.gov

The ground state of the molecule is a singlet state. However, upon cleavage of the O-O bond, the resulting intermediate can be a triplet biradical. This transition from a singlet to a triplet state is known as intersystem crossing. The efficiency of this process is a key factor in the subsequent reaction pathways of the biradical intermediate. The energy difference between the singlet and triplet states (ΔE_ST) and the strength of the spin-orbit coupling are critical parameters that determine the rate of intersystem crossing. nih.gov For efficient intersystem crossing to occur, a small energy gap between the involved electronic states and a significant spin-orbit coupling are generally required. nih.gov Understanding these phenomena is crucial for a complete picture of the reaction mechanism of 1,2,4-trioxolanes.

Advanced Applications of 1,2,4 Trioxolanes in Organic Synthesis

Strategic Use in Selective Carbon-Carbon Double Bond Cleavage for Complex Molecule Synthesis

The formation of 3-heptyl-1,2,4-trioxolane is a direct consequence of the ozonolysis of 1-nonene (B85954), a reaction renowned for its ability to selectively and completely cleave carbon-carbon double bonds. masterorganicchemistry.comlibretexts.org This transformation is a cornerstone of synthetic chemistry, allowing for the conversion of simple, readily available alkenes into valuable carbonyl compounds. numberanalytics.comnumberanalytics.com

The process begins with the reaction of ozone (O₃) with 1-nonene, which first forms a highly unstable primary ozonide (a 1,2,3-trioxolane). numberanalytics.commsu.edu This intermediate rapidly rearranges to the more stable 3-heptyl-1,2,4-trioxolane. msu.edulibretexts.org The strategic value lies in the subsequent workup step, which dictates the final products. masterorganicchemistry.com

Reductive Workup : Treating the ozonide with a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc metal, cleaves the trioxolane ring to yield aldehydes or ketones. masterorganicchemistry.compearson.com In the case of 3-heptyl-1,2,4-trioxolane, this process yields heptanal (B48729) and formaldehyde (B43269). These resulting carbonyl compounds are versatile building blocks for constructing more complex molecular architectures through reactions like aldol (B89426) condensations, Wittig reactions, and Grignard additions. nih.gov

Oxidative Workup : Alternatively, an oxidative workup using an agent like hydrogen peroxide (H₂O₂) converts the initial aldehyde fragments into carboxylic acids. masterorganicchemistry.comlibretexts.org Cleavage of 3-heptyl-1,2,4-trioxolane under these conditions would produce heptanoic acid.

This ability to precisely sever a double bond and generate predictable functional groups makes the formation and subsequent cleavage of ozonides like 3-heptyl-1,2,4-trioxolane a powerful strategic tool in multistep syntheses, including those for prostaglandins (B1171923) and steroids. numberanalytics.com

Synthesis of Multifunctionalized Organic Compounds via Ozonide Intermediates

The 3-heptyl-1,2,4-trioxolane intermediate is a gateway to a variety of multifunctionalized organic compounds. The choice of reaction conditions following the initial ozonolysis dictates the functional groups that are installed, providing significant synthetic flexibility from a single precursor alkene. nih.gov

| Workup Condition | Reagent(s) | Products from 3-heptyl-1,2,4-trioxolane | Functional Group Class |

| Reductive | (CH₃)₂S or Zn/H₂O | Heptanal, Formaldehyde | Aldehydes |

| Oxidative | H₂O₂ | Heptanoic Acid, Carbon Dioxide | Carboxylic Acids |

Beyond simple reductive or oxidative cleavage, the ozonide intermediate can participate in more complex transformations. By carefully selecting the solvent or adding specific reagents during the ozonolysis, the reaction can be guided towards different outcomes. For instance, performing ozonolysis in an alcoholic solvent can trap the carbonyl oxide intermediate, leading to the formation of alkoxy hydroperoxides. msu.edu These reactions showcase how the transient species formed during the lifecycle of 3-heptyl-1,2,4-trioxolane can be intercepted to generate diverse, highly functionalized molecules.

Design Principles for Peroxide-Based Chemical Probes and Reactive Intermediates

The 1,2,4-trioxolane (B1211807) ring is a peroxide-containing functional group, a feature that makes it an excellent foundation for designing chemical probes and reactive intermediates. nih.govnih.gov The core design principle revolves around the inherent weakness of the oxygen-oxygen single bond within the peroxide bridge. This bond can be selectively cleaved under specific conditions, most notably by reduction, to release reactive species.

Key design principles for probes based on a 3-heptyl-1,2,4-trioxolane scaffold would include:

The Peroxide Trigger : The 1,2,4-trioxolane ring acts as a latent reactive group. Its stability is high enough for handling but can be readily activated by a specific chemical trigger, such as a transition metal or an enzyme. nih.govacs.org

Tunable Lipophilicity : The long heptyl chain on the 3-heptyl-1,2,4-trioxolane provides significant lipophilicity. This property can be strategically used to direct the probe to nonpolar environments, such as cell membranes or lipid bodies. nih.gov

Reporter Group Attachment : For a chemical probe, a reporter molecule (e.g., a fluorophore) would be attached to the trioxolane scaffold. acs.orgrsc.orgnih.govmdpi.com The design would ensure that the cleavage of the peroxide bond triggers a change in the reporter's properties, such as an increase in fluorescence, allowing for detection of the triggering event. acs.orgrsc.org

Generation of Reactive Intermediates : Upon cleavage, 1,2,4-trioxolanes generate carbon-centered radicals. nih.govlstmed.ac.uk This property can be harnessed to design probes that report on radical-generating processes or to create intermediates that can covalently label nearby biomolecules for identification.

Controlled Delivery Systems Based on 1,2,4-Trioxolane Reactivity (e.g., Ferrous Iron-Dependent Activation)

The reactivity of the 1,2,4-trioxolane ring with ferrous iron (Fe²⁺) is a well-established principle that forms the basis for controlled delivery systems. acs.orgnih.gov This concept is famously exemplified by the antimalarial drug class artemisinin (B1665778) and its synthetic ozonide analogues. nih.govnih.gov The compound 3-heptyl-1,2,4-trioxolane, containing the same reactive pharmacophore, can serve as a model for such systems.

The mechanism relies on a Fenton-like reaction where Fe²⁺ reduces the peroxide bond of the trioxolane ring. nih.gov This reduction initiates a fragmentation cascade, generating highly reactive carbon-centered radicals. lstmed.ac.uk In a controlled delivery system, this reactivity is harnessed to release a therapeutic agent selectively at a site with high concentrations of Fe²⁺. acs.orgnih.gov

A hypothetical controlled delivery system using a 3-heptyl-1,2,4-trioxolane derivative could be designed as follows:

Conjugation : A drug molecule is chemically linked to a derivative of the 3-heptyl-1,2,4-trioxolane. The linker is designed to be stable until the trioxolane ring is activated.

Targeting : The system is administered and circulates in the body. nih.govthepharmajournal.com

Activation : In an environment rich in ferrous iron (such as the malaria parasite's digestive vacuole), the trioxolane ring is reductively cleaved by Fe²⁺. nih.govnih.gov

Release : The cleavage initiates a chemical rearrangement that breaks the linker and releases the active drug precisely at the target site, enhancing efficacy and reducing systemic exposure. acs.orgnih.gov

This iron-dependent activation makes 1,2,4-trioxolanes like the 3-heptyl derivative highly attractive for designing targeted therapies against diseases associated with high iron concentrations. acs.orgacs.orgnih.gov

Precursors for the Synthesis of Other Oxygen-Containing Heterocycles and Peroxide Derivatives

While ozonides are often cleaved to carbonyls, they can also serve as precursors for other oxygen-containing heterocycles and more complex peroxide structures. researchgate.netnih.gov The strained, energy-rich 1,2,4-trioxolane ring can be induced to rearrange or react with other molecules to form different ring systems.

Potential transformations of 3-heptyl-1,2,4-trioxolane include:

Acid- or Base-Catalyzed Rearrangements : Treatment with acids or bases can catalyze the rearrangement of the ozonide into other isomeric structures, potentially leading to the formation of substituted dioxolanes or other oxygen-containing rings.

Reaction with Nucleophiles : The ozonide can react with various nucleophiles under controlled conditions. For example, reaction with amines or hydrazines could potentially lead to the synthesis of novel nitrogen-oxygen heterocyclic systems. nih.gov

Synthesis of Dioxetanes or Tetraoxanes : Under specific photochemical or thermal conditions, or through reaction with other oxidizing agents, the peroxide moiety of the trioxolane could be elaborated into other cyclic peroxide structures like 1,2-dioxetanes or 1,2,4,5-tetraoxanes, which are themselves valuable in various chemical applications. lstmed.ac.ukresearchgate.net

These transformations, while less common than simple cleavage, highlight the versatility of 3-heptyl-1,2,4-trioxolane as a starting material for exploring the synthesis of a broader range of heterocyclic and peroxidic compounds. nih.gov

Future Directions and Emerging Research Avenues in 1,2,4 Trioxolane Chemistry

Development of Novel, Sustainable, and Environmentally Benign Synthetic Methodologies

The classical synthesis of 1,2,4-trioxolanes involves the ozonolysis of alkenes, a method established by Christian Friedrich Schonbein around 1840. google.com While effective, traditional ozonolysis often requires cryogenic temperatures and potentially hazardous workup procedures. The future of 1,2,4-trioxolane (B1211807) synthesis lies in the development of methodologies that are not only efficient and high-yielding but also sustainable and environmentally benign.

Current research efforts are focused on several key areas:

Greener Solvents and Catalysts: Moving away from chlorinated solvents to more benign alternatives is a priority. Furthermore, the exploration of catalytic ozonolysis, potentially using Lewis acids or heteropoly acids, could reduce the amount of ozone required and improve selectivity, minimizing waste. researchgate.net

Flow Chemistry: Continuous flow reactors offer significant advantages in safety and scalability for ozonolysis reactions. They allow for precise control over reaction parameters, minimize the accumulation of explosive peroxide intermediates, and facilitate a more streamlined process.

Alternative Oxygen Sources: Research into using sources of the O-O group other than ozone, such as molecular oxygen or hydrogen peroxide, is ongoing. researchgate.net Thiol-olefin co-oxygenation (TOCO) represents one such innovative approach, generating β-hydroxy peroxides that can be condensed with ketones to form related peroxidic heterocycles like 1,2,4-trioxepanes. nih.gov Adapting such methods for 1,2,4-trioxolane synthesis is a promising avenue.

Stereocontrolled Synthesis: For applications in drug development, achieving high stereocontrol is crucial. The Griesbaum co-ozonolysis reaction has emerged as a key method for the diastereoselective synthesis of complex 1,2,4-trioxolanes, affording specific stereoisomers with high precision. acs.orgresearchgate.net Future work will likely focus on refining these methods to make them more efficient and applicable to a wider range of substrates. acs.org

The overarching goal is to create synthetic pathways that are less expensive, more efficient, and safer, thereby facilitating the broader application of these compounds. nih.govresearchgate.net

Advanced Mechanistic Insights Through Synergistic Experimental and Computational Approaches

While the fundamental reactivity of the 1,2,4-trioxolane ring with ferrous iron is the cornerstone of its antimalarial activity, a detailed, molecular-level understanding of its mechanism of action is still being refined. acs.org The prevailing view is that a Fenton-type reduction by ferrous iron sources within the malaria parasite is the essential activating event, leading to the formation of carbon-centered radicals that alkylate heme and other crucial biomolecules. acs.orgnih.gov

Future research will leverage a powerful synergy between experimental and computational techniques to gain deeper insights:

Advanced Spectroscopy and Probes: The use of structurally relevant fluorescent chemical probes allows for the real-time study of the subcellular localization and reactivity of 1,2,4-trioxolanes within living cells. nih.govnih.gov These studies have provided evidence that the trioxolane ring fragments within parasites, consistent with in vitro reactivity studies. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods are invaluable for modeling reaction pathways. researchgate.netnih.gov For instance, Frontier Molecular Orbital (FMO) calculations can help explain the reactivity and stability of different peroxide-containing rings by showing the energy and accessibility of the peroxide σ* antibonding orbital for reaction with Fe(II). nih.gov Such studies can predict the reactivity of novel trioxolane structures before they are synthesized.

Kinetic and Isotope Effect Studies: Detailed kinetic investigations, including the use of kinetic isotope effects, can help elucidate the rate-limiting steps of reaction pathways, distinguishing between different potential mechanisms such as concerted or stepwise processes. researchgate.netnih.gov

This combined approach will not only refine our understanding of the antimalarial mechanism but also enable the rational design of new 1,2,4-trioxolanes with enhanced activity and selectivity.

Exploration of Unconventional Reactivity and Novel Transformation Pathways

The core reactivity of 1,2,4-trioxolanes is the Fe(II)-mediated cleavage of the endoperoxide bridge. However, the true potential of this scaffold lies in harnessing the subsequent transformations of the resulting radical intermediates. Researchers are designing innovative systems where the trioxolane ring acts as a trigger for a cascade of programmed chemical events.

A key example is the development of 1,2,4-trioxolanes for targeted drug delivery. In these systems, the ketone species liberated upon fragmentation is designed to be a substrate for a subsequent, spontaneous reaction, such as a retro-Michael reaction. acs.org This cascade of trioxolane fragmentation followed by β-elimination and decarboxylation can release a conjugated drug molecule precisely at the target site where ferrous iron is abundant, such as within a malaria parasite or a tumor microenvironment. acs.orgresearchgate.net

Future explorations in this area will focus on:

Expanding the Scope of Triggered Reactions: Designing trioxolanes that can initiate a wider variety of chemical transformations upon activation.

Developing New Triggers: While Fe(II) is the most studied trigger, investigating other stimuli (e.g., light, enzymes, changes in pH) could open up new applications.

Controlling Radical Reactivity: Gaining finer control over the fate of the carbon-centered radicals generated upon ring-opening to direct their reactivity towards specific biological targets or to initiate desired synthetic transformations.

By viewing the 1,2,4-trioxolane not just as a static pharmacophore but as a dynamic, triggerable chemical device, researchers can unlock a host of new and powerful applications.

Innovative Applications in Chemical Synthesis, Materials Science, and Advanced Functional Materials

While the development of antimalarial agents remains a major driver of 1,2,4-trioxolane research, the unique properties of this heterocyclic system are paving the way for applications in other domains. nih.govresearchgate.net

Table 1: Emerging Applications of 1,2,4-Trioxolanes

| Application Area | Description | Research Focus | Key References |

|---|---|---|---|

| Medicinal Chemistry | Beyond malaria, serving as Fe(II)-reactive prodrugs for cancer therapy by targeting elevated iron levels in tumor cells. | Design of trioxolane-drug conjugates with agents like duocarmycin; reducing systemic toxicity. | researchgate.net |

| Materials Science | Use as initiators for polymerization or as cross-linking agents, leveraging the reactive peroxide bond. | Synthesis of novel polymers and functional materials. | researchgate.net |

| Cosmetic Science | Application as bleaching or whitening agents for teeth, skin, and hair due to their oxidizing properties. | Formulation of stable, bio-compatible trioxolane compounds for cosmetic purposes. | google.com |

Targeted Cancer Therapy: The elevated concentration of ferrous iron in some cancer cells presents an opportunity to use 1,2,4-trioxolanes as tumor-targeting delivery systems for potent chemotherapeutics, potentially reducing side effects. researchgate.net

Materials and Polymer Science: Organic peroxides are widely used in the polymer industry as initiators for radical polymerization. researchgate.net The controlled decomposition of 1,2,4-trioxolanes could be used to create novel polymers or functional materials with unique properties. Their role as building blocks for peroxide-containing macrocycles is an area of growing interest. researchgate.net

Cosmetic Applications: The oxidizing nature of the 1,2,4-trioxolane moiety has been patented for use in cosmetic bleaching applications for teeth, skin, and hair, offering a potentially novel approach to whitening products. google.com

The future of 1,2,4-trioxolane chemistry is bright and multifaceted. Through the pursuit of sustainable synthetic methods, deeper mechanistic understanding, and the exploration of novel reactivity, scientists are poised to unlock the full potential of this remarkable class of compounds, from next-generation medicines to advanced functional materials.

Q & A

Basic Research Questions

Q. How can the structural elucidation of 1,2,4-Trioxolane, 3-heptyl- be systematically validated using spectroscopic and analytical techniques?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Perform 1H and 13C NMR experiments to confirm hydrogen/carbon environments and connectivity. Use DEPT and HSQC for stereochemical analysis.

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., trioxolane ring vibrations at ~950–1050 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns (e.g., loss of heptyl group or oxygen radicals).

- Elemental Analysis : Validate empirical formula (C10H18O3) via combustion analysis .